

Mutacin 1140: A Comprehensive Technical Guide to its Structure and Lanthionine Bridges

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Compound of Interest

Compound Name: **Mutacin 1140**

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Introduction

Mutacin 1140 is a lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), produced by the bacterium *Streptococcus mutans*.^{[1][2]} It exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens.^[2] Its unique structural features, particularly its polycyclic nature conferred by lanthionine and methyllanthionine bridges, are central to its biological function. This technical guide provides an in-depth exploration of the molecular architecture of **Mutacin 1140**, with a specific focus on its characteristic lanthionine bridges. The guide details the experimental methodologies employed for its structural elucidation and presents key quantitative data in a structured format.

Molecular Architecture of Mutacin 1140

Mutacin 1140 is a 22-amino-acid peptide with a complex structure arising from extensive post-translational modifications.^{[3][4]} The mature peptide has a molecular weight of 2263 Da.^{[5][6]} Its compact, horseshoe-like global fold is a result of four intramolecular thioether cross-linkages, known as lanthionine (Lan) and methyllanthionine (MeLan) bridges.^{[2][4]} In addition to these bridges, the structure of **Mutacin 1140** features other modified amino acids, including 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyryne (Dhb), and a C-terminal S-(2-aminovinyl)-D-cysteine (AviCys).^[2]

Amino Acid Sequence and Post-Translational Modifications

The primary structure of the **Mutacin 1140** core peptide and its post-translational modifications are summarized in the table below.

Position	Amino Acid (Modified)	Modification
1	Phe	-
2	Lys	-
3	Dha	Dehydroalanine
4	Trp	-
5	Ala	Lanthionine Bridge (Ring A)
6	Leu	-
7	Ala	Lanthionine Bridge (Ring A)
8	Abu	Aminobutyrate (from Thr)
9	Pro	-
10	Gly	-
11	Ala	Methyllanthionine Bridge (Ring B)
12	Ala	-
13	Arg	-
14	Dhb	Dehydrobutyrine
15	Gly	-
16	Ala	Lanthionine Bridge (Ring C)
17	Phe	-
18	Asn	-
19	Ala	Lanthionine Bridge (Ring C & D)
20	Tyr	-
21	Ala	Lanthionine Bridge (Ring D)
22	AviCys	S-(2-aminovinyl)-D-cysteine

Lanthionine Bridge Connectivity

The defining features of **Mutacin 1140** are its four thioether rings, designated A, B, C, and D. These bridges are formed by the intramolecular addition of a cysteine thiol to a dehydroamino acid (didehydroalanine or didehydrobutyryne), which are themselves formed by the dehydration of serine and threonine residues, respectively. The precise connectivity of these bridges is crucial for the peptide's three-dimensional structure and biological activity.

Ring	Bridge Type	Residue 1 (from Cys)	Residue 2 (from Ser/Thr)
A	Lanthionine	Cys7	Dha5
B	Methyllanthionine	Cys11	Abu8 (from Thr)
C	Lanthionine	Cys19	Ala16 (from Ser)
D	Lanthionine	Cys22 (as AviCys)	Ala19 (from Ser)

Experimental Protocols for Structural Elucidation

The determination of the complex structure of **Mutacin 1140** has relied on a combination of techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with chemical sequencing methods.

Production and Purification of Mutacin 1140

A critical prerequisite for structural analysis is the production and purification of sufficient quantities of the peptide.

2.1.1. Fermentation

- Bacterial Strain: *Streptococcus mutans* JH1140 (ATCC 55676).
- Media: Todd-Hewitt broth supplemented with yeast extract (THYEx) is commonly used. For optimized production in minimal media, a modified M9 medium can be employed, supplemented with 1% casamino acids, 0.1% NaHCO_3 , 0.3% CaCl_2 , 0.77% MgSO_4 , and 4% lactose.^[7]

- Culture Conditions: Cultures are typically grown at 37°C. For solid media, stab inoculation of THYEx with 0.3% agar is used, followed by incubation for 72 hours.[8] For liquid cultures, fermentation is carried out for 24 hours in a shaking incubator.[7]

2.1.2. Extraction and Purification

- Initial Extraction: For solid media, the culture is frozen and then thawed. The liquid phase is collected by centrifugation (20,000 x g for 30 minutes).[8] An equal volume of chloroform is added to the supernatant, and the emulsion at the interface is collected.[9]
- Ammonium Sulfate Precipitation: An efficient method for initial purification from complex media involves ammonium sulfate precipitation. This method has been shown to yield approximately 66% recovery of **Mutacin 1140**.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is resuspended in 35% acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) and subjected to RP-HPLC for further purification.[9] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.

Mass Spectrometry Analysis

Mass spectrometry is instrumental in determining the molecular weight of the mature peptide and in sequencing, especially when combined with chemical derivatization.

2.2.1. MALDI-TOF Mass Spectrometry Protocol

- Matrix Selection: α -cyano-4-hydroxycinnamic acid (CHCA) is a suitable matrix for peptides in the mass range of **Mutacin 1140**.[10] A saturated solution of CHCA is prepared in 50% acetonitrile/water with 0.1% formic acid.[10]
- Sample Preparation (Dried Droplet Method):
 - Spot 1 μ L of the CHCA matrix solution onto the MALDI target plate and allow it to air dry completely.
 - Spot 1 μ L of the purified **Mutacin 1140** solution (typically 1-10 pmol/ μ L) on top of the dried matrix spot.

- Allow the sample-matrix mixture to co-crystallize by air drying.
- Instrument Settings:
 - Mode: Positive ion linear or reflectron mode.
 - Laser: Nitrogen laser (337 nm).
 - Mass Range: Set to encompass the expected m/z of **Mutacin 1140** (around 2264 Da).
 - Calibration: External calibration is performed using a standard peptide mixture.

NMR Spectroscopy

NMR spectroscopy is the primary method for determining the three-dimensional structure of **Mutacin 1140** in solution, including the precise stereochemistry of the lanthionine bridges.

2.3.1. Sample Preparation

- Purified **Mutacin 1140** is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to mimic a membrane environment.^[4] Deuterated solvents are used for NMR measurements.

2.3.2. NMR Experiments

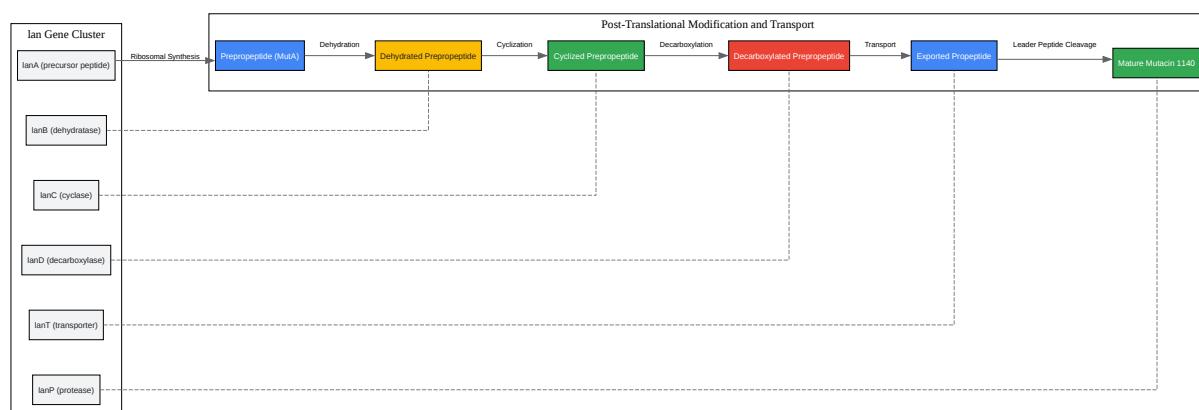
- A suite of 1D and 2D NMR experiments are performed, including:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

2.3.3. Structure Calculation

- The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

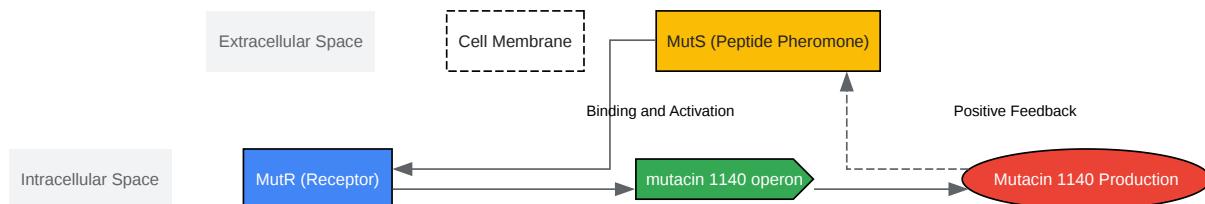
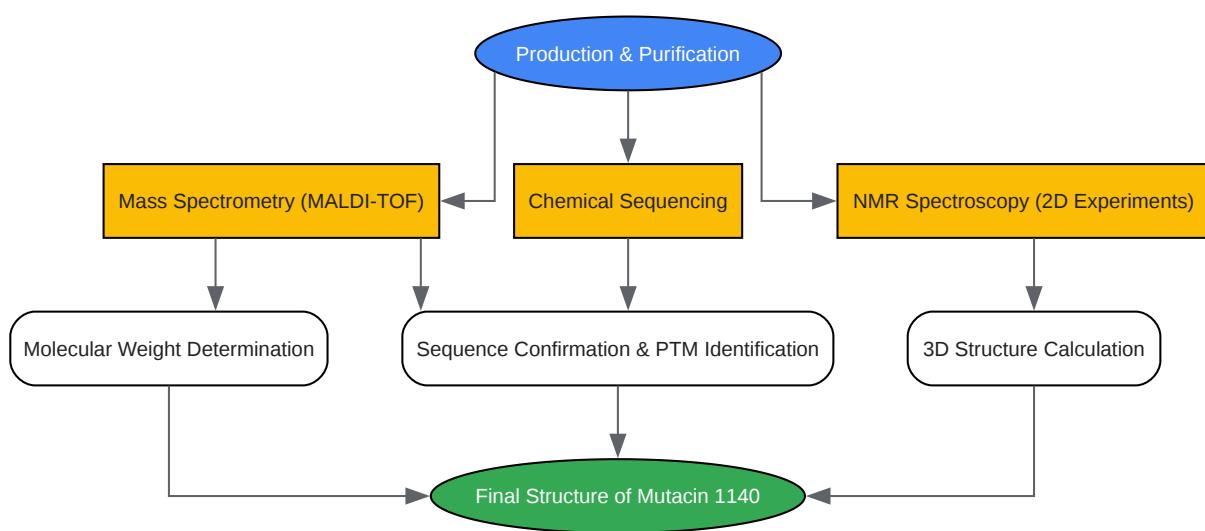
Visualizing Key Processes

To better understand the biosynthesis and structural elucidation of **Mutacin 1140**, the following diagrams illustrate the key pathways and workflows.



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Caption: Biosynthesis pathway of **Mutacin 1140**.



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